molecular formula C8H7BrN4O B8155013 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid amide

5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid amide

Cat. No.: B8155013
M. Wt: 255.07 g/mol
InChI Key: LXEZKMBCZFTMBC-UHFFFAOYSA-N
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Description

5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid amide is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by the presence of a pyrazole ring fused to a pyridine ring, with a bromine atom at the 5-position, a methyl group at the 1-position, and a carboxylic acid amide group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid amide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid amide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid amide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid amide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the modulation of cellular processes such as proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid amide is unique due to the presence of the bromine atom, which can participate in various substitution reactions, and the methyl group, which can influence the compound’s electronic properties and reactivity. These features make it a versatile building block for the synthesis of diverse chemical entities .

Properties

IUPAC Name

5-bromo-1-methylpyrazolo[3,4-b]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN4O/c1-13-8-5(2-4(9)3-11-8)6(12-13)7(10)14/h2-3H,1H3,(H2,10,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXEZKMBCZFTMBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=N2)Br)C(=N1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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